Antitrypanosomal Potency and Selectivity: Angiolam A Outperforms All Known Congeners B–F Against Trypanosoma brucei rhodesiense
In a direct within-study comparison of all five angiolam congeners (A, B, C, D, F) against bloodstream-form Trypanosoma brucei rhodesiense (STIB 900), Angiolam A exhibited an IC₅₀ of 1.5 ± 0.6 µM with a selectivity index (SI = IC₅₀ L6 cells / IC₅₀ parasite) of 63.2—the highest both in potency and selectivity among the series. Angiolam B (IC₅₀ 6.3 ± 1.0 µM, SI 4.4), C (IC₅₀ 4.5 ± 0.4 µM, SI 6.8), D (IC₅₀ 4.7 ± 1.9 µM, SI 6.0), and F (IC₅₀ 25.0 ± 1.4 µM, SI 2.0) were all substantially less active and less selective [1]. The authors explicitly noted that 'there is a clear matching between the antitrypanosomal activity and selectivity (A > C > D > B > F)' [1].
| Evidence Dimension | In vitro IC₅₀ against T. b. rhodesiense bloodstream forms (STIB 900) and selectivity index vs. L6 rat myoblast cytotoxicity |
|---|---|
| Target Compound Data | Angiolam A: IC₅₀ = 1.5 ± 0.6 µM; Selectivity Index = 63.2; L6 cytotoxicity IC₅₀ = 94.0 ± 23.7 µM |
| Comparator Or Baseline | Angiolam B: IC₅₀ = 6.3 ± 1.0 µM, SI = 4.4; Angiolam C: IC₅₀ = 4.5 ± 0.4 µM, SI = 6.8; Angiolam D: IC₅₀ = 4.7 ± 1.9 µM, SI = 6.0; Angiolam F: IC₅₀ = 25.0 ± 1.4 µM, SI = 2.0; Positive control (melarsoprol): IC₅₀ = 0.02 µM |
| Quantified Difference | Angiolam A is 3.0- to 16.7-fold more potent than congeners B–F against T. b. rhodesiense, with 9.3- to 31.6-fold higher selectivity |
| Conditions | In vitro axenic culture; T. b. rhodesiense STIB 900 bloodstream forms; L6 rat skeletal myoblast cytotoxicity counter-screen; IC₅₀ values as mean ± SD from ≥3 independent replicates |
Why This Matters
For researchers developing antitrypanosomal agents, Angiolam A provides the most favorable therapeutic window among all currently known angiolam congeners, making it the essential reference compound for structure-activity relationship (SAR) studies and the preferred scaffold for medicinal chemistry optimization targeting human African trypanosomiasis.
- [1] Walesch S, Garcia R, Mahmoud AB, Panter F, Bollenbach S, Mäser P, Kaiser M, Krug D, Müller R. New myxobacteria of the Myxococcaceae clade produce angiolams with antiparasitic activities. Microbiol Spectr. 2024;12(3):e0368923. doi:10.1128/spectrum.03689-23. Table 1; Results text. View Source
